4-Chloro-N'-(imino(4-methoxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydro-3-pyridazinyl)methyl)benzenecarbohydrazide

Description

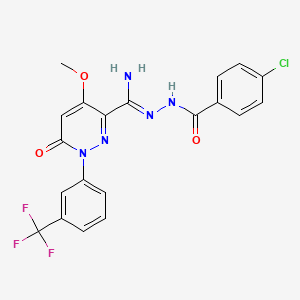

This compound is a carbohydrazide derivative featuring a 4-chlorobenzoyl backbone linked via an imino group to a substituted pyridazinyl moiety. The pyridazine ring is functionalized with a methoxy group at position 4, a ketone at position 6, and a 3-(trifluoromethyl)phenyl substituent at position 1. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridazinyl-imino linkage may contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name |

N-[(Z)-[amino-[4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazin-3-yl]methylidene]amino]-4-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF3N5O3/c1-32-15-10-16(30)29(14-4-2-3-12(9-14)20(22,23)24)28-17(15)18(25)26-27-19(31)11-5-7-13(21)8-6-11/h2-10H,1H3,(H2,25,26)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSZEBRILQIWHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(N=C1C(=NNC(=O)C2=CC=C(C=C2)Cl)N)C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)N(N=C1/C(=N/NC(=O)C2=CC=C(C=C2)Cl)/N)C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClF3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-N'-(imino(4-methoxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydro-3-pyridazinyl)methyl)benzenecarbohydrazide is a complex organic compound that has garnered attention for its potential biological activities. Its structure includes several functional groups that may contribute to its pharmacological properties.

- Molecular Formula : C20H15ClF3N5O3

- Molecular Weight : 465.81 g/mol

- Density : 1.48 g/cm³ (predicted)

- pKa : 10.48 (predicted)

Structure

The compound features a pyridazine ring, a trifluoromethyl group, and a methoxy substituent, which are known to influence its biological activity significantly.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit strong antioxidant properties. The presence of the trifluoromethyl group is particularly noted for enhancing electron-withdrawing capabilities, potentially increasing the compound's ability to scavenge free radicals. This activity is crucial for mitigating oxidative stress in biological systems.

Enzyme Inhibition

Studies have shown that derivatives of hydrazone compounds can inhibit key enzymes involved in various biological processes:

- Cholinesterases : Compounds similar to this compound have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, IC50 values have been reported in the range of 10.4 μM to 34.2 μM for various related compounds .

- Cyclooxygenase (COX) : Similar compounds have demonstrated moderate inhibition against COX enzymes, which play a vital role in inflammation and pain pathways. The docking studies suggest that the trifluoromethyl group enhances binding affinity to COX due to favorable interactions with enzyme residues .

Cytotoxicity Studies

Preliminary cytotoxicity assays indicate that hydrazone derivatives can exhibit selective toxicity towards cancer cell lines such as MCF-7 (breast cancer). The structure of this compound suggests potential activity against tumor growth through multi-target mechanisms .

Case Study 1: Inhibition of Cholinesterases

A study assessing the inhibitory effects of various hydrazone derivatives on cholinesterases found that compounds with halogen substituents exhibited enhanced activity. The compound was compared with standard inhibitors like donepezil and galantamine, showing promising results with IC50 values indicating moderate potency against AChE and BChE .

Case Study 2: Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory potential of related compounds, revealing that those containing the trifluoromethyl group displayed significant inhibition of COX enzymes. This suggests that the compound may also have therapeutic applications in treating inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Key Insights :

- Trifluoromethyl vs. Nitro Groups : The trifluoromethyl group in the target compound enhances electron-withdrawing effects and metabolic stability compared to the nitro group in CAS 941920-65-6, which may increase reactivity but reduce bioavailability .

- Carbohydrazide vs.

Pyridazine-Based Analogues

Key Insights :

- Pyridazine Functionalization: The 4-methoxy and 6-oxo groups in the target compound may stabilize the pyridazinyl ring compared to the methylamino group in norflurazon derivatives, altering solubility and target specificity .

- Fused Ring Systems: Compounds like R-151 use fused heterocycles (imidazo-oxazine) for enhanced rigidity and binding affinity, whereas the target compound’s pyridazine-imino linkage offers conformational flexibility.

Trifluoromethyl-Substituted Analogues

Q & A

Q. What are the key synthetic strategies for preparing 4-Chloro-N'-(imino(...))benzenecarbohydrazide?

The synthesis involves multi-step reactions:

- Pyridazine Ring Formation : Initial preparation of the 4-methoxy-6-oxo-pyridazine scaffold via cyclization of substituted hydrazines with diketones under acidic conditions .

- Hydrazide Coupling : Condensation of the pyridazine intermediate with 4-chlorobenzenecarbohydrazide using coupling agents like EDC/HOBt in anhydrous DMF. Reaction monitoring via TLC ensures completion .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol yields high-purity product .

Q. How is the compound’s structural integrity confirmed post-synthesis?

Methodological characterization includes:

- Spectroscopy : ¹H/¹³C NMR to verify proton/carbon environments (e.g., imino and carbonyl signals); IR for functional groups (C=O at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (ESI+) confirms molecular ion peaks matching the theoretical mass .

- X-Ray Crystallography : Resolves crystal packing and confirms stereochemistry, if single crystals are obtainable .

Q. What preliminary assays evaluate the compound’s bioactivity?

- Enzyme Inhibition : Screening against kinases (e.g., p38 MAPK) using fluorescence-based assays with ATP analogs. IC₅₀ values are calculated from dose-response curves .

- Antimicrobial Testing : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can conflicting reactivity data in nucleophilic substitution reactions be addressed?

Discrepancies in reactivity (e.g., at the chloro-substituted phenyl ring) may arise from solvent polarity or steric hindrance. Resolution strategies:

- Controlled Solvent Screening : Compare DMF (polar aprotic) vs. THF (less polar) to assess nucleophile accessibility .

- Kinetic Studies : Monitor reaction progress via HPLC under varying temperatures (25–80°C) to identify rate-limiting steps .

- Computational Modeling : DFT calculations (Gaussian 09) to map transition states and identify electronic barriers .

Q. What experimental designs optimize yield in large-scale synthesis?

- DoE (Design of Experiments) : Use factorial designs to test variables (catalyst loading, temperature, stoichiometry). For example, a 2³ factorial design evaluates the impact of DMAP concentration (0.1–1.0 equiv.), temperature (60–100°C), and reaction time (12–24 hrs) .

- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side reactions (e.g., hydrolysis of the imino group) .

Q. How does the trifluoromethyl group influence the compound’s metabolic stability?

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Compare half-life (t₁/₂) with non-CF₃ analogs .

- Computational ADMET Prediction : Tools like SwissADME predict logP and metabolic soft spots. The CF₃ group reduces oxidative metabolism due to electron-withdrawing effects .

Q. What strategies resolve low solubility in aqueous buffers for in vivo studies?

- Prodrug Design : Introduce phosphate esters at the methoxy group, which hydrolyze in vivo to the active form .

- Nanoformulation : Encapsulate in PEGylated liposomes; characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported enzyme inhibition mechanisms?

- Biochemical Profiling : Use isoform-specific inhibitors (e.g., SB203580 for p38 MAPK) to isolate target vs. off-target effects .

- Surface Plasmon Resonance (SPR) : Direct binding assays quantify affinity (KD) and rule out nonspecific interactions .

Q. Why do computational predictions and experimental binding data diverge?

- Force Field Calibration : Re-optimize parameters (e.g., partial charges for the trifluoromethyl group) in molecular docking software (AutoDock Vina) .

- Solvent Accessibility in MD Simulations : Explicit solvent models (TIP3P water) improve accuracy of binding pocket dynamics .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.